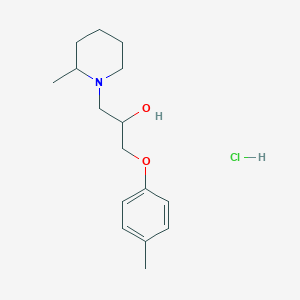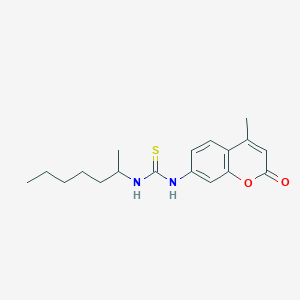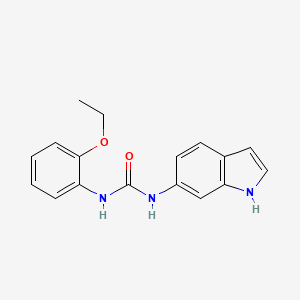
1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as MPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPMP belongs to a class of compounds known as beta-blockers, which are commonly used to treat various cardiovascular conditions. In recent years, MPMP has gained attention for its potential use in the treatment of cancer, anxiety, and other conditions. In
Wirkmechanismus
The exact mechanism of action of 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride is not fully understood, but it is believed to work by blocking the beta-adrenergic receptors in the body. These receptors are involved in the regulation of various physiological processes, including heart rate, blood pressure, and metabolism. By blocking these receptors, 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This can lead to a reduction in anxiety, as well as other physiological effects.
Biochemical and physiological effects:
1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce heart rate and blood pressure, as well as decrease the release of stress hormones such as cortisol. 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to have anti-inflammatory effects, and may be useful in the treatment of conditions such as asthma and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is that it is a well-studied compound with a known mechanism of action. This can make it easier to design experiments and interpret results. However, there are also limitations to using 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments. For example, it can be difficult to control for individual differences in response to the drug, and there may be differences in the way that 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride affects different cell types or animal models.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more selective beta-blockers that target specific subtypes of beta-adrenergic receptors. This could lead to the development of more effective and targeted therapies for conditions such as cancer and anxiety. Another area of research could focus on the use of 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, more research is needed to understand the long-term effects of 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride use, particularly in relation to its potential use as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use as an anti-cancer agent. Studies have shown that 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride can inhibit the growth of cancer cells in vitro and in vivo, and can also sensitize cancer cells to chemotherapy. 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride has also been studied for its potential use in the treatment of anxiety and other psychiatric disorders. Studies have shown that 1-(4-methylphenoxy)-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce anxiety-like behavior in animal models, and may have fewer side effects than traditional anti-anxiety drugs.
Eigenschaften
IUPAC Name |
1-(4-methylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-6-8-16(9-7-13)19-12-15(18)11-17-10-4-3-5-14(17)2;/h6-9,14-15,18H,3-5,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDAHTQKIIZABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)
![4-(4-bromo-2-chlorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4795127.png)

![1-[(3-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4795139.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B4795150.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4795173.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B4795184.png)

![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4795198.png)
![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4795206.png)